BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-4-Hydroxypiperidin-2-one chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-4-Hydroxypiperidin-2-one

Cat. No.: B1589859

An In-Depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Properties, Synthesis, and
Applications

Abstract

(S)-4-Hydroxypiperidin-2-one is a pivotal chiral building block in modern medicinal chemistry.
Its rigid, stereodefined scaffold, featuring both a hydrogen-bond donor (hydroxyl) and a
versatile lactam moiety, makes it an invaluable intermediate for the synthesis of complex,
biologically active molecules. This guide provides a comprehensive overview of its core
chemical and physical properties, detailed spectroscopic characterization, state-of-the-art
synthetic methodologies with an emphasis on stereochemical control, and its applications in
drug discovery, particularly in the development of therapeutics for neurological disorders.
Authored from the perspective of a Senior Application Scientist, this document synthesizes
technical data with practical, field-proven insights for researchers and drug development
professionals.

Introduction
The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in natural products and
pharmaceuticals. When functionalized into a piperidin-2-one (or &-valerolactam), the scaffold's
conformational rigidity and synthetic accessibility are enhanced. This structural motif serves as
a cornerstone in the design of molecules targeting a wide array of biological pathways,
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including enzyme inhibition and receptor modulation.[1][2] The incorporation of hydroxyl groups
further increases polarity and provides a handle for introducing additional molecular complexity,
often leading to improved pharmacokinetic profiles and target engagement.[3]

Significance of (S)-4-Hydroxypiperidin-2-one as a Chiral
Intermediate

Chirality is a fundamental consideration in drug design, as enantiomers of a drug molecule can
exhibit vastly different pharmacological and toxicological profiles. (S)-4-Hydroxypiperidin-2-
one provides a stereochemically defined platform for asymmetric synthesis, enabling the
construction of enantiomerically pure final compounds.[4][5] Its utility is particularly pronounced
in the synthesis of inhibitors for enzymes like gamma-secretase, which is implicated in
Alzheimer's disease, highlighting its importance in developing next-generation therapeutics.[6]
This guide delves into the essential technical data required to effectively utilize this versatile
intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of (S)-4-Hydroxypiperidin-2-one is
critical for its effective handling, reaction planning, and purification.

Compound Identification

The following table summarizes the key identifiers for this compound. Note that while the (S)-
enantiomer is specified, much of the publicly available data corresponds to the racemate.
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Identifier Value Source

IUPAC Name (4S)-4-hydroxypiperidin-2-one PubChem
1051316-41-6 ((R)- ) )

CAS Number ) MySkinRecipes|[6]
enantiomer)

476014-76-3 (racemate) PubChem[7]

Molecular Formula CsHsNO2 PubChem[7]

Molecular Weight 115.13 g/mol PubChem([7]
C1--INVALID-LINK-- ]

SMILES (Inferred for S-enantiomer)
CC(=O)NC1
PRCAKTIAKXMBQF-

InChlKey PubChem[7]

UHFFFAOYSA-N

Physicochemical Properties

These properties are essential for designing experimental conditions, from reaction solvent

selection to purification methodologies like recrystallization.

Property Value Source | Notes
Appearance White crystalline solid ChemBK]|8]
Melting Point 128-130 °C ChemBK|8]
165-168 °C ChemBK]8]

Boiling Point 383.3 °C (Predicted) ChemBK]|8]
Density 1.246 g/cm3 (Predicted) ChemBK|8]

Soluble in water and some
Solubility organic solvents (e.g., ChemBK]8]

Methanol, slightly)

Note: Discrepancies in reported melting points may arise from different crystalline forms or

measurement conditions.
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Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of (S)-4-
Hydroxypiperidin-2-one. The following data, compiled from analyses of the racemate and
structurally related compounds, represent the expected spectral features.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

In a typical deuterated solvent like DMSO-ds, the *H NMR spectrum is expected to show
distinct signals corresponding to the protons on the piperidine ring. The chiral center at C4
induces diastereotopicity in the neighboring methylene protons, potentially leading to more
complex splitting patterns.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR provides a clear fingerprint of the carbon skeleton. Five distinct signals are
expected, corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Functional Group Wavenumber (cm~?) Description

O-H Stretch 3200-3400 (broad) Hydroxyl group
N-H Stretch 3100-3300 (broad) Lactam N-H

C=0 Stretch 1640-1680 (strong) Lactam carbonyl
C-O Stretch 1050-1150 Secondary alcohol

Data inferred from typical values for secondary alcohols and d-lactams.[1]

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight of the compound. Under Electron lonization
(El), the molecular ion peak (M+) would be observed at m/z = 115.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-4-Hydroxypiperidin-2-one is a non-trivial challenge
that showcases modern asymmetric synthesis techniques. A highly effective strategy involves a
diastereoselective cyclization, where the key stereocenter is established in a preceding step.

Featured Protocol: Diastereoselective Synthesis via
Cu(l)-Catalyzed Reductive Aldol Cyclization

A robust method for constructing the 4-hydroxypiperidin-2-one core is through a copper(l)-
catalyzed reductive aldol cyclization of a,3-unsaturated amides with ketones.[9][10]

Causality Behind Experimental Choices:

o Catalyst System: A Cu(l) source (often generated in situ from Cu(OAc)z:-H20) in combination
with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) is employed. The
copper hydride species, formed by the reaction with a silane reducing agent, is the active
catalyst that initiates the reductive cyclization.

e Reducing Agent: 1,1,3,3-tetramethyldisiloxane (TMDS) serves as a mild and efficient hydride
source to generate the active copper hydride catalyst.

o Solvent: Tetrahydrofuran (THF) is a common choice as it effectively solubilizes the reactants
and catalyst system without interfering with the reaction mechanism.
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Workflow for Cu(l)-Catalyzed Reductive Aldol Cyclization.

Step-by-Step Methodology

 Inert Atmosphere: To a flame-dried reaction flask under an inert atmosphere (Argon or
Nitrogen), add Cu(OAc)2-H20 (5 mol %) and DPPF (5 mol %).

e Solvent Addition: Add anhydrous THF and stir the mixture for 15-20 minutes until a
homogeneous solution is formed.

o Substrate Addition: Add the enantiomerically enriched a,3-unsaturated amide precursor (1.0
equiv) and the ketone (1.2 equiv) to the flask.
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« Initiation: Add TMDS (1.0 equiv) dropwise to the stirring solution at room temperature.

» Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
LC-MS until the starting material is consumed.

» Workup: Upon completion, quench the reaction with saturated aqueous NHa4Cl. Extract the
agueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry
over anhydrous Naz2SOa, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product via flash column chromatography on silica gel to yield
the desired (S)-4-Hydroxypiperidin-2-one derivative.

Achieving Enantioselectivity: The Role of Asymmetric
Mannich Reactions

The key to synthesizing the (S)-enantiomer lies in preparing an enantiomerically enriched
cyclization precursor. This is elegantly achieved using a proline-catalyzed asymmetric Mannich
reaction.[9][10] This preliminary step sets the crucial stereocenter that directs the outcome of
the subsequent diastereoselective cyclization.

Aldehyde L-Proline Catalyst

Sets Stereocenter

Asymmetric
Mannich Reaction

Enantiomerically Enriched
a,B-Unsaturated Amide

Click to download full resolution via product page
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Chiral induction using a proline-catalyzed Mannich reaction.

Chemical Reactivity and Derivatization

The bifunctional nature of (S)-4-Hydroxypiperidin-2-one makes it a versatile hub for chemical
derivatization. Strategic modification of its hydroxyl and lactam groups allows for the
exploration of vast chemical space.

(S)-4-Hydroxypiperidin-2-one

C4-OH
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Derivatization pathways for (S)-4-Hydroxypiperidin-2-one.

Applications in Drug Discovery and Development

The primary value of (S)-4-Hydroxypiperidin-2-one is its role as a high-value intermediate in
the synthesis of complex pharmaceutical agents.

Case Study: Intermediate in Gamma-Secretase Inhibitor
Synthesis

Gamma-secretase is an enzyme involved in the production of amyloid-3 peptides, which are
central to the pathology of Alzheimer's disease. (R)-4-Hydroxypiperidin-2-one, the enantiomer
of the title compound, is explicitly mentioned as a key intermediate in the production of
inhibitors for this enzyme.[6] The stereochemistry at the C4 position is critical for achieving the
correct spatial orientation of substituents required for potent and selective inhibition. The (S)-
enantiomer serves as an equally valuable building block for accessing different regions of the
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enzyme's active site or as a crucial negative control in structure-activity relationship (SAR)
studies.

A Versatile Chiral Building Block

Beyond specific targets, the rigid conformation and defined stereochemistry of (S)-4-
Hydroxypiperidin-2-one make it an ideal starting point for creating libraries of chiral
compounds. Its derivatives have been explored as ligands for various receptors and as
intermediates for other biologically important alkaloids.[4][11]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of
the compound.

Hazard Identification

The compound is classified with several GHS hazard statements, indicating the need for
careful handling.[7]

Hazard Code Statement Precautionary Action

Do not eat, drink or smoke
H302 Harmful if swallowed when using this product. Rinse

mouth.

Wear protective gloves. Wash

H315 Causes skin irritation _ _
skin thoroughly after handling.
) L Wear eye protection/face
H319 Causes serious eye irritation )
protection.[8]
Avoid breathing dust. Use only
H335 May cause respiratory irritation  outdoors or in a well-ventilated

area.[7][8]

Recommended Handling and Storage Protocols
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e Handling: Always handle in a well-ventilated area or a chemical fume hood. Use appropriate
personal protective equipment (PPE), including safety glasses with side shields, a lab coat,
and chemical-resistant gloves. Avoid generating dust.

o Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Keep away from
incompatible materials such as strong oxidizing agents.

Conclusion

(S)-4-Hydroxypiperidin-2-one stands out as a sophisticated and highly valuable chiral
synthon for the modern medicinal chemist. Its well-defined chemical properties, coupled with
elegant and stereocontrolled synthetic routes, provide a reliable foundation for the development
of complex, enantiomerically pure drug candidates. The insights and protocols detailed in this
guide are intended to empower researchers to fully leverage the potential of this remarkable
intermediate in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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